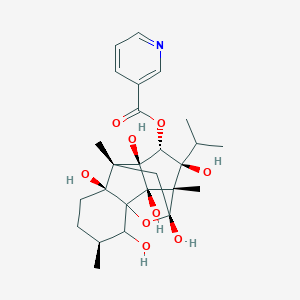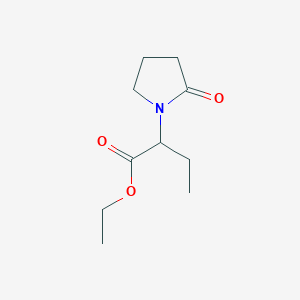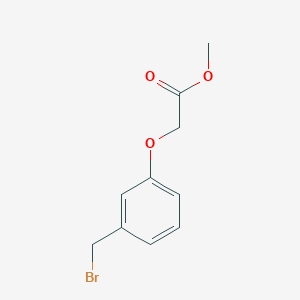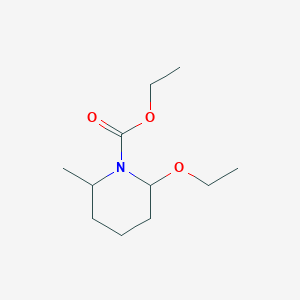
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. EPMC is a piperidine derivative that has been studied for its pharmacological properties, including its ability to act as an analgesic and anesthetic. In
Mecanismo De Acción
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate acts by blocking sodium channels in the nervous system, which prevents the transmission of pain signals. Specifically, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate blocks the voltage-gated sodium channels that are responsible for the initiation and propagation of action potentials in neurons. This mechanism of action is similar to other commonly used local anesthetics, such as lidocaine.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a number of biochemical and physiological effects. In animal models, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to reduce pain sensitivity and increase pain threshold. It has also been shown to have a neuroprotective effect, as it can reduce the damage caused by ischemia-reperfusion injury in the brain. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have anti-inflammatory effects, as it can reduce the production of inflammatory cytokines in response to injury or infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its ability to act as a local anesthetic, which can be useful in studies involving pain sensitivity or nociception. Additionally, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been shown to have a low toxicity profile, which makes it a safer alternative to other commonly used anesthetics. However, one limitation of using Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate. One area of interest is the development of new formulations or delivery methods for Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate that could improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate and its potential use in the treatment of neuropathic pain and other conditions. Finally, there is a need for more research on the long-term safety and efficacy of Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate in humans.
Métodos De Síntesis
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of piperidine with ethyl 2-bromoacetoacetate in the presence of a base. The resulting product is then subjected to further reactions, including the addition of ethyl iodide and sodium ethoxide, to yield the final product, Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has been studied for its potential use as an analgesic and anesthetic in the medical field. It has been shown to have a similar mechanism of action to other commonly used anesthetics, such as lidocaine, by blocking sodium channels in the nervous system. Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Propiedades
Número CAS |
128561-91-1 |
|---|---|
Nombre del producto |
Ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-6-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-4-14-10-8-6-7-9(3)12(10)11(13)15-5-2/h9-10H,4-8H2,1-3H3 |
Clave InChI |
KDESMDPQVDNIAH-UHFFFAOYSA-N |
SMILES |
CCOC1CCCC(N1C(=O)OCC)C |
SMILES canónico |
CCOC1CCCC(N1C(=O)OCC)C |
Sinónimos |
1-Piperidinecarboxylicacid,2-ethoxy-6-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



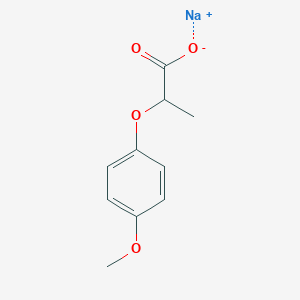
![1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate](/img/structure/B142125.png)

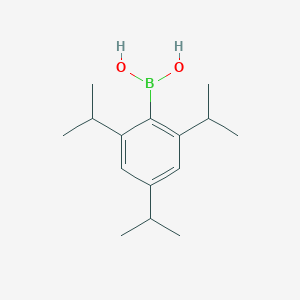
![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

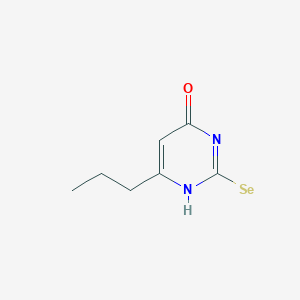


![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

